molecular formula C10H8O2 B12207838 4-Methylene-3,4-dihydroisocoumarin CAS No. 92608-98-5

4-Methylene-3,4-dihydroisocoumarin

Cat. No.: B12207838
CAS No.: 92608-98-5
M. Wt: 160.17 g/mol
InChI Key: AQOSSEMWSIJDOT-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a methylene group at the 4-position, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of salicylaldehyde with an appropriate ketone in the presence of a base can lead to the formation of the benzopyran ring system

Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methylene group at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- can be compared with other similar compounds such as:

  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-

Uniqueness:

  • The presence of the methylene group at the 4-position distinguishes 1H-2-Benzopyran-1-one, 3,4-dihydro-4-methylene- from other benzopyran derivatives. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

92608-98-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylideneisochromen-1-one

InChI

InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-5H,1,6H2

InChI Key

AQOSSEMWSIJDOT-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=O)C2=CC=CC=C12

Origin of Product

United States

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